molecular formula C14H20O B12640935 3-(4-iso-Butoxy-3-methylphenyl)-1-propene CAS No. 1443336-21-7

3-(4-iso-Butoxy-3-methylphenyl)-1-propene

Cat. No.: B12640935
CAS No.: 1443336-21-7
M. Wt: 204.31 g/mol
InChI Key: FBIGBKPCDMPKMV-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxy-3-methylphenyl)-1-propene is an organic compound with a complex structure that includes an iso-butoxy group and a methylphenyl group

Properties

CAS No.

1443336-21-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C14H20O/c1-5-6-13-7-8-14(12(4)9-13)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

FBIGBKPCDMPKMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxy-3-methylphenyl)-1-propene typically involves the alkylation of 4-iso-Butoxy-3-methylphenol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxy-3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the iso-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-iso-Butoxy-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-iso-Butoxy-3-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-butoxy group and the methylphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Butoxy-3-methylphenyl methyl sulfide: Contains a sulfide group instead of a propene group.

    1-(4-iso-Butoxy-3-methylphenyl)ethanol: Contains an ethanol group instead of a propene group.

Uniqueness

3-(4-iso-Butoxy-3-methylphenyl)-1-propene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(4-iso-Butoxy-3-methylphenyl)-1-propene is an organic compound belonging to the class of phenylpropenes. Its structure features a propene backbone with a phenyl ring that is substituted with an iso-butoxy group and a methyl group. This unique structural arrangement suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

The compound can be synthesized through the alkylation of 4-iso-butoxy-3-methylphenol using suitable alkylating agents, typically under basic conditions. Common methods involve using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The optimization of reaction conditions is crucial for achieving high yields and purity in both laboratory and industrial settings.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anticancer domains. Preliminary studies suggest its ability to interact with specific molecular targets involved in inflammatory pathways, potentially modulating their activity.

The mechanism of action for this compound may involve its role as a ligand that binds to specific receptors or enzymes. The iso-butoxy and methyl groups significantly influence its binding affinity and specificity, which can lead to various biological effects such as inhibition of inflammatory processes.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of phenylpropenes can inhibit nitric oxide production in RAW 264.7 cells, a model for inflammatory responses. This suggests that this compound may exhibit similar properties by interfering with inflammatory cytokine signaling pathways .
  • Anticancer Potential : Research on structurally related compounds has shown promise in cancer treatment, indicating that this compound might also possess anticancer properties due to its ability to modulate cell signaling pathways involved in tumor growth .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of nitric oxide production
AnticancerModulation of tumor growth pathways
Enzyme inhibitionInteraction with specific enzymes/receptors

Applications

The potential applications of this compound span various fields:

  • Pharmaceuticals : Investigated for use in anti-inflammatory and anticancer therapies.
  • Organic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science : Explored for its properties in developing new materials with specific functionalities.

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